molecular formula C20H22FN3O3 B2735758 (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034500-72-4

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2735758
CAS No.: 2034500-72-4
M. Wt: 371.412
InChI Key: BWFXMTWVXOPREO-UHFFFAOYSA-N
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Description

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone: is a compound of interest in various fields such as medicinal chemistry and pharmacology. The compound's structural complexity and the presence of functional groups like pyrimidine and pyrrolidine rings make it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic synthesis processes. A common method starts with the preparation of the 5-fluoropyrimidin-2-yl intermediate, which is then reacted with pyrrolidin-1-yl intermediates under controlled conditions. Solvents like dichloromethane and catalysts such as palladium on carbon can facilitate these reactions.

Industrial Production Methods: Industrial production often scales up laboratory procedures using continuous flow reactors and automated systems to ensure consistency and purity. The focus here is on optimizing reaction times, temperatures, and yields while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

  • Reduction: Reduction reactions can be facilitated using hydrogenation techniques.

  • Substitution: The aromatic fluorine can be replaced by other substituents through nucleophilic aromatic substitution.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction Reagents: Hydrogen gas (H2), palladium catalyst (Pd/C)

  • Substitution Reagents: Sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO)

Major Products Formed:

  • Oxidized derivatives with altered functional groups.

  • Reduced forms where specific double bonds are hydrogenated.

  • Substituted compounds with diverse functionalities based on the new substituent.

Scientific Research Applications

Chemistry:

  • Used as a building block for synthesizing more complex organic molecules.

  • Study of reaction mechanisms and kinetics involving pyrimidine and pyrrolidine rings.

Biology:

  • Investigation into enzyme interactions due to its functional groups.

  • Studies on receptor binding and biological activity.

Medicine:

  • Potential use in developing pharmaceuticals targeting specific enzymes or receptors.

  • Analgesic and anti-inflammatory research applications.

Industry:

  • Applications in the development of new materials and chemical processes.

  • Utilized in the synthesis of high-value specialty chemicals.

Mechanism of Action

The effects of (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone are exerted through its interaction with molecular targets such as enzymes and receptors. Its pyrimidine and pyrrolidine rings facilitate binding to these targets, leading to modulation of biological pathways. This can result in inhibition or activation of specific biochemical processes, which is a key area of study in drug development.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone can be compared to similar compounds such as:

  • 2-(3-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanol

  • N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide

  • 4-(5-methyl-1H-pyrazol-3-yl)benzoic acid

Uniqueness: Its unique combination of fluorinated pyrimidine and pyrrolidine rings distinguishes it from other compounds, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-16-12-22-19(23-13-16)27-17-6-9-24(14-17)18(25)20(7-10-26-11-8-20)15-4-2-1-3-5-15/h1-5,12-13,17H,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFXMTWVXOPREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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